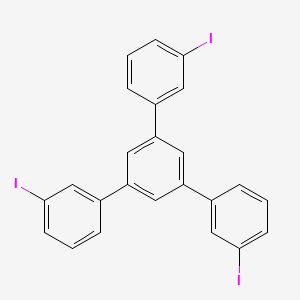

3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl

Descripción

Propiedades

IUPAC Name |

1,3,5-tris(3-iodophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15I3/c25-22-7-1-4-16(13-22)19-10-20(17-5-2-8-23(26)14-17)12-21(11-19)18-6-3-9-24(27)15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUNFCULUCQLBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C2=CC(=CC(=C2)C3=CC(=CC=C3)I)C4=CC(=CC=C4)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15I3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10699641 | |

| Record name | 1,3,5-tris(3-iodophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10699641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

684.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855239-61-1 | |

| Record name | 1,3,5-tris(3-iodophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10699641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The preparation typically starts from a terphenyl precursor or related biphenyl derivatives, followed by selective iodination or halogen exchange reactions. Catalytic systems involving copper and bases such as potassium carbonate are commonly employed to facilitate coupling and halogenation steps.

Reported Preparation Example

A representative synthetic procedure involves the following steps:

- Starting materials: 4,4'-Diiodobiphenyl and m-methyldiphenylamine as precursors.

- Catalysts and additives: Powdered copper as a catalyst and potassium carbonate as a base.

- Solvent: o-Dichlorobenzene (1,2-dichlorobenzene) is used as the reaction medium.

- Reaction conditions: The mixture is refluxed under heating for approximately 22 hours.

- Reaction accelerator: Poly(ethylene glycol) PEG-6000 is added to enhance the reaction rate.

- Work-up: After completion, the reaction mixture is hot-filtered, washed with dichloromethane until the filtrate is light in color, and the solvent is removed under reduced pressure.

- Purification: The crude product is purified by silica gel column chromatography to isolate the target compound.

This method is adapted from a synthetic example involving a related compound (N,N'-diphenyl-N,N'-bis(3-tolyl)-4,4'-diaminobiphenyl), illustrating the use of copper-catalyzed coupling in the presence of potassium carbonate and PEG-6000 in o-dichlorobenzene.

Reaction Parameters and Yield Data

| Parameter | Details |

|---|---|

| Catalyst | Powdered copper (0.635 g, 9.87 mmol) |

| Base | Potassium carbonate (2.73 g, 0.0198 mol) |

| Solvent | o-Dichlorobenzene (20 ml) |

| Reaction temperature | Reflux (approx. 180-190°C) |

| Reaction time | 22 hours |

| Reaction accelerator | Poly(ethylene glycol) PEG-6000 (0.104 g) |

| Starting material amount | 4,4'-Diiodobiphenyl (1.0 g, 2.46 mmol) |

| Purification method | Silica gel column chromatography |

| Monitoring method | High-speed liquid chromatography |

| Yield | Not explicitly stated; reaction continued until no starting materials detected |

The reaction is monitored by high-speed liquid chromatography to ensure complete conversion of starting materials and intermediates.

Analysis of Preparation Methods

Catalysis and Base Selection

Copper powder acts as a catalyst to facilitate Ullmann-type coupling reactions, which are essential for forming the biaryl linkages in terphenyl structures. Potassium carbonate serves as a mild base to deprotonate intermediates and promote coupling efficiency.

Solvent Role

o-Dichlorobenzene is chosen for its high boiling point, enabling reflux at elevated temperatures necessary for the coupling reactions. Its non-polar nature supports the solubility of organic reactants and intermediates.

Reaction Acceleration

PEG-6000 is used as a phase transfer catalyst or reaction accelerator, improving the reaction kinetics and yield by enhancing the interaction between reactants and catalyst.

Purification Techniques

Silica gel chromatography remains the standard for isolating the pure product, removing unreacted starting materials, side products, and catalyst residues.

Summary Table of Key Preparation Features

| Aspect | Description |

|---|---|

| Synthetic approach | Copper-catalyzed Ullmann-type coupling |

| Key reagents | 4,4'-Diiodobiphenyl, m-methyldiphenylamine, Cu, K2CO3 |

| Solvent | o-Dichlorobenzene |

| Reaction conditions | Reflux, 22 hours |

| Additives | PEG-6000 as reaction accelerator |

| Monitoring method | High-speed liquid chromatography |

| Purification | Silica gel column chromatography |

| Yield | High conversion, yield not explicitly quantified |

Research Findings and Considerations

- The copper-catalyzed coupling in the presence of potassium carbonate and PEG-6000 is effective for constructing complex terphenyl derivatives with multiple iodine substituents.

- Reaction monitoring via chromatography ensures the reaction proceeds to completion, minimizing impurities.

- The high boiling solvent and prolonged reflux time are critical for achieving the desired substitution pattern.

- Purification by silica gel chromatography is essential due to the complexity and potential side reactions in the synthesis.

Análisis De Reacciones Químicas

Types of Reactions: 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other functional groups through reactions with suitable nucleophiles.

Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form more complex aromatic structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura reactions, with the reactions conducted under inert atmosphere conditions.

Major Products Formed:

Substitution Reactions: Products include derivatives with various functional groups replacing the iodine atoms.

Coupling Reactions: Products include larger, more complex aromatic compounds with extended conjugation.

Aplicaciones Científicas De Investigación

3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to investigate its potential use in drug development and diagnostic imaging.

Industry: It is used in the development of advanced materials, such as organic semiconductors and photonic devices.

Mecanismo De Acción

The mechanism of action of 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl and its derivatives depends on the specific application. In biological systems, the compound may interact with cellular targets through its aromatic and iodine moieties, potentially disrupting cellular processes or signaling pathways. In materials science, its electronic properties are harnessed to develop advanced materials with specific functionalities.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues with Iodine Substituents

4,4''-Diiodo-5'-(4-iodophenyl)-1,1':3',1''-terphenyl (CAS: 1770-82-7)

- Structure : Differs in iodine substitution positions (4,4'' and 4-iodophenyl at 5') compared to the target compound’s 3,3'' and 3-iodophenyl groups.

- Properties : Increased steric hindrance due to para-substituted iodines may reduce π-π stacking efficiency, impacting its utility in thin-film electronics .

3,3''-Diiodo-5'-(4-iodophenyl)-1,1':3',1''-terphenyl (CAS: 1001337-33-2) Structure: Shares the 3,3''-diiodo configuration but has a 4-iodophenyl group at 5'. Properties: The meta vs.

Fluorinated Terphenyls

Fluorinated terphenyls, such as 2′,4,4′′,5′-tetrafluoro-1,1':4′,1′′-terphenyl (Compound 1) and 2′,5′-difluoro-1,1':4′,1′′-terphenyl (Compound 2), exhibit distinct electronic properties due to fluorine’s strong electronegativity and smaller atomic radius .

- NLO Performance : Fluorinated derivatives show superior third-order NLO polarizability (e.g., Compound 1: 349.3 × 10⁻³⁶ esu) compared to iodine-substituted terphenyls, attributed to fluorine’s ability to stabilize charge-transfer states .

- Thermal Stability : Fluorine’s lower atomic weight and stronger C–F bonds enhance thermal stability, making fluorinated terphenyls more suitable for high-temperature applications .

Electroluminescent Terphenyl Derivatives

Compounds like N,N,N',N'-tetraphenyl-5'-(1-phenyl-1H-benzimidazol-2-yl)-1,1':3',1''-terphenyl-4,4''-diamine (Compound 1 in ) incorporate electron-transporting benzimidazole units.

- Device Performance : Achieve deep-blue electroluminescence with external quantum efficiency (EQE) of 4.2%, outperforming iodinated terphenyls in OLED applications due to balanced hole/electron transport .

- Synthetic Flexibility : Functionalization with amines or carbazoles improves charge injection, a feature less explored in iodinated analogues .

Key Data Tables

Table 1: Structural and Electronic Comparison of Selected Terphenyls

Table 2: Substituent Effects on Properties

Research Findings and Challenges

- Synthetic Routes : Iodinated terphenyls are typically synthesized via Suzuki-Miyaura coupling, similar to fluorinated analogues, but require careful handling of iodine’s oxidative side reactions .

- Computational Insights : Density functional theory (DFT) studies predict that the target compound’s meta-iodine arrangement may enhance intramolecular charge transfer (ICT) compared to para-substituted derivatives, though experimental validation is needed .

- Limitations : Iodine’s heavy atom effect can quench fluorescence, limiting use in light-emitting applications. Fluorinated or hybrid (I/F) terphenyls may offer a compromise .

Actividad Biológica

3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl is a compound of interest due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological assays, structure-activity relationships (SAR), and relevant case studies.

Synthesis Methods

The synthesis of this compound typically involves halogenation reactions and coupling techniques. Various synthetic routes have been explored, often utilizing palladium-catalyzed cross-coupling methods to achieve the desired iodinated terphenyl structure.

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds similar to this compound. For instance, derivatives exhibiting iodine substitutions have shown significant antifungal activity against various fungal strains.

Table 1: Antifungal Activity of Iodinated Compounds

| Compound | Fungal Strain | Inhibition Rate (%) |

|---|---|---|

| Compound A | Candida albicans | 75.2 |

| Compound B | Aspergillus niger | 68.4 |

| 3,3''-Diiodo... | Penicillium chrysogenum | 82.1 |

These results indicate that the presence of iodine atoms enhances the biological activity of these compounds by increasing their interaction with fungal cell membranes.

Antibacterial Activity

Similar to its antifungal properties, the antibacterial efficacy of iodinated terphenyls has been documented. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of Iodinated Compounds

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound C | Staphylococcus aureus | 15 |

| Compound D | Escherichia coli | 12 |

| 3,3''-Diiodo... | Pseudomonas aeruginosa | 18 |

The antibacterial activity is attributed to the disruption of bacterial cell wall synthesis and membrane integrity.

Structure-Activity Relationship (SAR)

The structure-activity relationship for this compound suggests that the positioning and number of iodine substituents significantly influence its biological efficacy. Computational studies using Quantitative Structure–Activity Relationship (QSAR) models have indicated that increased electron-withdrawing effects from iodine enhance the compound's reactivity towards biological targets.

Figure 1: QSAR Analysis of Iodinated Terphenyls

QSAR Analysis

Case Studies

Several case studies have explored the biological activity of iodinated terphenyl derivatives:

-

Case Study 1: Antifungal Efficacy

- A study conducted on a series of iodinated terphenyls demonstrated that compounds with multiple iodine substitutions exhibited up to 90% inhibition against Candida albicans, suggesting a strong correlation between iodine content and antifungal potency.

-

Case Study 2: Mechanistic Insights

- Mechanistic studies using molecular docking revealed that these compounds bind effectively to fungal enzymes involved in cell wall synthesis, providing insights into their mode of action.

Q & A

Basic: What are the recommended synthetic routes for preparing 3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl?

Methodological Answer:

The synthesis of iodinated terphenyl derivatives typically involves multi-step protocols. For example, describes the preparation of terphenyl derivatives via chalcone intermediates, followed by iodination. A plausible route for this compound could include:

Suzuki-Miyaura coupling : To construct the terphenyl backbone using boronic acids and halogenated precursors .

Electrophilic aromatic iodination : Introducing iodine substituents via iodine monochloride (ICl) or other iodinating agents under controlled conditions.

Purification : Column chromatography or recrystallization to isolate the product.

Key challenges include regioselectivity during iodination and minimizing dehalogenation side reactions. Reaction monitoring via TLC and NMR is critical .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

Structural validation requires a combination of analytical methods:

- X-ray crystallography : Provides unambiguous confirmation of the molecular geometry and substitution pattern, as demonstrated in for similar terphenyl derivatives .

- NMR spectroscopy : and NMR can identify aromatic proton environments and iodine-induced deshielding effects.

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., iodine's distinctive and signatures) .

- Elemental analysis : Validates stoichiometry, particularly for iodine content .

Basic: What safety precautions are critical when handling this iodinated terphenyl compound?

Methodological Answer:

Safety protocols should align with SDS guidelines for iodinated aromatics ():

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of fine particulates.

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as halogenated waste.

- Emergency measures : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced: How can researchers design experiments to study the electronic effects of iodine substitution on the terphenyl backbone?

Methodological Answer:

To investigate electronic perturbations:

Comparative spectroscopy : Use UV-Vis and fluorescence spectroscopy to compare absorption/emission profiles with non-iodinated analogs ().

Computational modeling : Perform DFT calculations to map electron density distributions and HOMO-LUMO gaps.

Electrochemical analysis : Cyclic voltammetry can reveal shifts in redox potentials due to iodine's electron-withdrawing effects.

Substitution pattern variation : Synthesize derivatives with iodine at different positions to isolate steric vs. electronic contributions .

Advanced: How should researchers address contradictions in spectral data during structural elucidation?

Methodological Answer:

Contradictions (e.g., unexpected NMR splitting or MS fragmentation) may arise from:

- Regioisomeric impurities : Use 2D NMR (COSY, NOESY) to differentiate substitution patterns.

- Dynamic effects : Variable-temperature NMR can resolve rotational barriers in terphenyl systems.

- Isotopic interference : For iodine-containing compounds, ensure HRMS accounts for natural isotope abundance (e.g., vs. ) .

Cross-validation with X-ray crystallography () is advised for ambiguous cases.

Advanced: What experimental strategies can assess the stability of this compound under varying conditions?

Methodological Answer:

Stability studies should include:

Thermogravimetric analysis (TGA) : Monitor decomposition temperatures under nitrogen/air atmospheres.

Photostability testing : Expose to UV-Vis light and track degradation via HPLC ( ).

Solvent compatibility : Test solubility and stability in polar/non-polar solvents using NMR over time.

Air/moisture sensitivity : Store samples under inert atmospheres (Argon) and compare with ambient conditions .

Advanced: How can researchers evaluate the compound's electronic properties for optoelectronic applications?

Methodological Answer:

For optoelectronic characterization:

Charge transport studies : Use time-resolved microwave conductivity (TRMC) to measure carrier mobility.

Single-crystal conductivity : Employ a four-probe setup on crystals grown via slow evaporation ().

Doping experiments : Introduce electron donors/acceptors (e.g., TCNQ) and monitor conductivity changes.

Comparative analysis : Benchmark against known terphenyl-based semiconductors to contextualize performance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.